molecular formula C19H12N4O B4834666 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine

3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B4834666
M. Wt: 312.3 g/mol
InChI Key: QWDQVKSUZARILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been reported to scavenge free radicals and inhibit the growth of tumor cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine have been studied. It has been reported to reduce the levels of inflammatory mediators in vitro and in vivo. It has also been reported to have antioxidant activity by scavenging free radicals. Additionally, it has been shown to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine in lab experiments is its potential as a therapeutic agent for various diseases. It has also been reported to have fluorescent properties, which can be useful for detection purposes. However, one limitation is that the yield of the product varies depending on the synthesis method used.

Future Directions

There are several future directions for the study of 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies can be conducted to determine its mechanism of action and to optimize its synthesis methods for higher yields.

Scientific Research Applications

3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine has been studied for its potential applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease. Additionally, it has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(furan-2-yl)-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O/c1-2-7-13(8-3-1)17-14-9-4-5-10-15(14)18-20-21-19(23(18)22-17)16-11-6-12-24-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDQVKSUZARILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CO4)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
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3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
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3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
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3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 5
3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 6
3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine

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